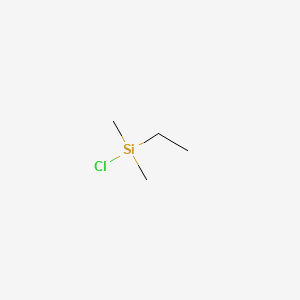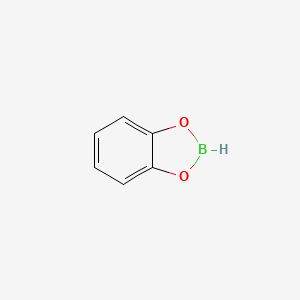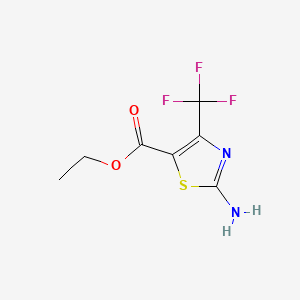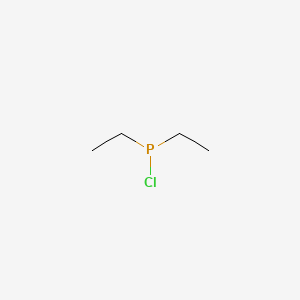
Chlorodimethylethylsilane
Overview
Description
Chlorodimethylethylsilane, also known as Chloro(ethyl)dimethylsilane or Dimethylethylchlorosilane, is a chemical compound with the molecular formula C4H11ClSi . It is a silane, with a silicon atom bonded to two methyl groups, an ethyl group, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of Chlorodimethylethylsilane includes a silicon atom bonded to two methyl groups, an ethyl group, and a chlorine atom . The molecular weight is 122.669 Da .Physical And Chemical Properties Analysis
Chlorodimethylethylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 87.9±9.0 °C at 760 mmHg, and a vapor pressure of 70.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 31.4±3.0 kJ/mol and a flash point of -3.9±0.0 °C . The index of refraction is 1.397 .Scientific Research Applications
Synthesis and Material Science
Chlorodimethylethylsilane is utilized in the field of material science, particularly in the synthesis of specialized polymers and organofunctional silanes. For instance, Jones et al. (1995) describe the chloromethylation of poly(methylsilane) using chloromethyl methyl ether, with chlorodimethylethylsilane potentially serving as a similar reagent in such polymer modifications (Jones et al., 1995).
Chemical Catalysis
In chemical synthesis, chlorodimethylethylsilane functions as a catalyst or reagent in various organic transformations. Deng et al. (2014) demonstrate the use of Chlorotrimethylsilane, a similar compound, in the allylic alkylation of acetates, suggesting potential applications of chlorodimethylethylsilane in similar contexts (Deng et al., 2014). Additionally, Yasuda et al. (2000) explored the use of a combination of chlorodimethylsilane and allyltrimethylsilane in deoxygenative allylation, indicating the utility of chlorodimethylethylsilane in similar deoxygenative processes (Yasuda et al., 2000).
Nanotechnology and Forensics
In the field of nanotechnology and forensics, chlorodimethylethylsilane-modified materials show promise. Huang et al. (2015) discuss the modification of silica spheres with 4-(Chloromethyl) phenyltrichlorosilane for latent fingerprint detection, suggesting that chlorodimethylethylsilane could be used in a similar manner for forensic applications (Huang et al., 2015).
Environmental and Industrial Applications
Chlorodimethylethylsilane-related compounds are also significant in environmental and industrial contexts. Xu et al. (2016) investigated chlorinated methylsiloxanes, related to chlorodimethylethylsilane, in wastewater treatment processes, highlighting the relevance of such compounds in environmental management (Xu et al., 2016).
Safety and Hazards
Chlorodimethylethylsilane is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Precautions should be taken to avoid exposure, including washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Ethyldimethylchlorosilane, also known as Chlorodimethylethylsilane, is a chemical compound primarily used in organic synthesis . The primary targets of Ethyldimethylchlorosilane are other reagents in organic synthesis reactions . The compound interacts with these reagents to form new chemical bonds and create desired products .
Mode of Action
The mode of action of Ethyldimethylchlorosilane involves its interaction with its targets, leading to the formation of new chemical bonds . This interaction results in the synthesis of new compounds, which is the primary purpose of using Ethyldimethylchlorosilane in organic synthesis .
Biochemical Pathways
Ethyldimethylchlorosilane affects the biochemical pathways involved in organic synthesis . The compound interacts with other reagents in these pathways, leading to the formation of new chemical bonds and the production of desired products . The downstream effects of these interactions include the synthesis of new compounds, which can be used in various applications.
Pharmacokinetics
As a chemical compound used in organic synthesis, it’s crucial to handle ethyldimethylchlorosilane with care to prevent unnecessary exposure and ensure its effective use .
Result of Action
The molecular and cellular effects of Ethyldimethylchlorosilane’s action primarily involve the formation of new chemical bonds . This leads to the synthesis of new compounds, which is the main result of using Ethyldimethylchlorosilane in organic synthesis .
properties
IUPAC Name |
chloro-ethyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-4-6(2,3)5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUEHWPPXIAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219218 | |
| Record name | Ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyldimethylchlorosilane | |
CAS RN |
6917-76-6 | |
| Record name | Ethyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(ethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions Chlorodimethylethylsilane as one of the compounds identified in Moringa oleifera leaf extracts. What is the significance of this finding in relation to the study's focus on Thymidylate Synthase?
A: The research paper primarily focuses on identifying phytochemicals in Moringa oleifera leaf extracts and evaluating their potential as inhibitors of Thymidylate Synthase (1HVY) and Amp-C β-lactamase (1FSY) through molecular docking studies []. While Chlorodimethylethylsilane is mentioned as one of the identified compounds, the study does not provide evidence for its direct interaction with TS or its potential inhibitory activity. The study highlights five other compounds exhibiting higher docking scores with 1HVY, suggesting stronger potential interactions with this target. Therefore, the significance of Chlorodimethylethylsilane in the context of TS inhibition, based on this research, remains unexplored.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)







